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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)ethylamine

Cat. No.: B047019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(2-Methoxyphenoxy)ethylamine is a valuable chemical intermediate and building block in

medicinal chemistry, primarily recognized for its role in the synthesis of adrenergic receptor

antagonists. Its unique structural features, comprising a flexible ethylamine side chain attached

to a methoxy-substituted phenyl ring, make it a key component in the development of

pharmaceuticals targeting the cardiovascular system and other conditions modulated by the

adrenergic nervous system. This document provides detailed application notes, experimental

protocols, and supporting data for the use of 2-(2-Methoxyphenoxy)ethylamine in the

discovery and synthesis of clinically significant drugs.

Core Applications in Drug Synthesis
The primary application of 2-(2-Methoxyphenoxy)ethylamine is as a key precursor in the

synthesis of several marketed drugs. Its amine functional group readily participates in

nucleophilic substitution and addition reactions, allowing for its incorporation into larger, more

complex molecular scaffolds.
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Carvedilol is a widely prescribed medication for the management of hypertension and

congestive heart failure.[1] The synthesis of Carvedilol prominently features the reaction of 2-
(2-Methoxyphenoxy)ethylamine with 4-(2,3-epoxypropoxy)carbazole. This reaction opens the

epoxide ring, forming the characteristic amino-alcohol side chain of Carvedilol.

Amosulalol: A Combined α- and β-Adrenergic
Antagonist
Amosulalol is another antihypertensive agent that combines both α- and β-adrenergic receptor

blocking activities.[2] The structural backbone of Amosulalol incorporates the 2-(2-
Methoxyphenoxy)ethylamine moiety, which is crucial for its interaction with adrenergic

receptors.

Tamsulosin: A Selective α1-Adrenergic Receptor
Antagonist
While the commercial synthesis of Tamsulosin, a drug for benign prostatic hyperplasia,

primarily utilizes the closely related 2-(2-ethoxyphenoxy)ethylamine, the underlying synthetic

strategies are analogous.[3][4] The phenoxy-ethylamine core is essential for its selective

antagonism of α1A and α1D adrenergic receptors in the prostate.[5][6]

Experimental Protocols
Protocol 1: Synthesis of Carvedilol
This protocol describes a common method for the synthesis of Carvedilol via the reaction of 4-

(2,3-epoxypropoxy)carbazole with 2-(2-Methoxyphenoxy)ethylamine.

Materials:

4-(2,3-epoxypropoxy)carbazole

2-(2-Methoxyphenoxy)ethylamine

Dimethyl sulfoxide (DMSO)

Water
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Ethyl acetate

Toluene

p-Toluenesulfonic acid (PTSA) (optional, for salt formation and purification)

Sodium carbonate solution (10%)

Procedure:

In a dry reaction flask under a nitrogen atmosphere, charge 4-(2,3-epoxypropoxy)carbazole

(1 equivalent) and 2-(2-Methoxyphenoxy)ethylamine (2.25 equivalents).

Add dimethyl sulfoxide (DMSO) to the flask.

Heat the reaction mixture to approximately 70°C and maintain this temperature with stirring

for 18-20 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mass to 30°C and add water.

Extract the aqueous mixture with ethyl acetate.

Wash the organic layer with water.

Purification Option A (Direct Crystallization):

Concentrate the ethyl acetate solution to about one-third of its volume.

Cool the solution to 20-30°C to precipitate Carvedilol.

Filter the crystals, wash with cold ethyl acetate, and dry to obtain pure Carvedilol.[7]

Purification Option B (Salt Formation):

To the organic layer, add p-Toluenesulfonic acid (PTSA) to adjust the pH to 4-5,

precipitating the Carvedilol PTSA salt.

Filter the salt and wash with dichloromethane.
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Suspend the salt in ethyl acetate and add 10% aqueous sodium carbonate solution until

the pH is basic.

Separate the ethyl acetate layer, distill off the solvent to obtain a residue.

Add toluene to the residue to precipitate crude Carvedilol.

Filter and recrystallize from ethyl acetate to obtain pure Carvedilol.[7]

Expected Yield: 80-88%[7]

Protocol 2: Representative Synthesis of a Tamsulosin
Analog
This protocol outlines a general procedure for the synthesis of Tamsulosin, which can be

adapted for the use of 2-(2-methoxyphenoxy)ethylamine. The primary literature describes the

use of 2-(2-ethoxyphenoxy)ethyl bromide.[3][4]

Materials:

(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

2-(2-ethoxyphenoxy)ethyl bromide (or the corresponding methoxy analog)

Calcium oxide

Isobutyl alcohol

Hydrochloric acid

Methanol

Procedure:

In a reaction flask, combine (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.1

equivalents), 2-(2-ethoxyphenoxy)ethyl methanesulfonate (1 equivalent), and calcium oxide

(1.1 equivalents) in isobutyl alcohol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://patents.google.com/patent/EP1741700B1/en
https://patents.google.com/patent/EP1741700B1/en
https://www.benchchem.com/product/b047019?utm_src=pdf-body
https://www.karlancer.com/api/file/1720366937-AaGU.pdf
https://patents.google.com/patent/US8273918B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the mixture at 80-85°C for approximately 25 hours.

Filter the reaction mixture to remove calcium salts and wash the residue with hot isobutyl

alcohol.

Adjust the pH of the filtrate to 1.0 using hydrochloric acid at 60-65°C.

Cool the resulting slurry to 0-5°C to precipitate the product.

Filter the solid and wash with precooled isobutyl alcohol.

Recrystallization:

Dissolve the product in methanol at 55-60°C.

Treat with activated carbon for 15 minutes.

Filter to remove the carbon and concentrate the filtrate under vacuum.

Cool the slurry to 0-5°C and stir for 2 hours.

Filter the product, wash with precooled methanol, and dry to obtain Tamsulosin

hydrochloride.[4]

Quantitative Data
Table 1: Synthesis Yields of Carvedilol
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Starting
Materials

Solvent
Reaction
Conditions

Yield (%) Reference

4-(2,3-

epoxypropoxy)ca

rbazole, 2-(2-

Methoxyphenoxy

)ethylamine

DMSO 70°C, 20 hours 88 [7]

4-(2,3-

epoxypropoxy)ca

rbazole, 2-(2-

Methoxyphenoxy

)ethylamine

Toluene 80°C 48 [8]

4-(2,3-

epoxypropoxy)ca

rbazole, 2-(2-

Methoxyphenoxy

)ethylamine

Isopropanol 80°C, 5 hours 81

N-benzyl-2-(2-

methoxyphenoxy

)ethanamine, 1-

(9H-carbazol-5-

yloxy)-3-

chloropropan-2-

ol

DMF Reflux, 6 hours 75 [9]

Table 2: Biological Activity of Carvedilol and Amosulalol
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Compound
Target
Receptor(s)

Assay Type Value Reference

Carvedilol
β1-adrenergic

receptor

Binding Affinity

(Ki)
0.32 nM (human) [5]

Carvedilol
β2-adrenergic

receptor

Binding Affinity

(Ki)

0.13 - 0.40 nM

(human)
[5]

Carvedilol
α1-adrenergic

receptor

Binding Affinity

(Ki)
-

Carvedilol

Mitogen-

stimulated

mitogenesis

Inhibition (IC50) 0.3 - 2.0 mM [10]

Carvedilol
PDGF-induced

cell migration
Inhibition (IC50) 3 mM [10]

Carvedilol
Fe(++)-initiated

lipid peroxidation
Inhibition (IC50) 8.1 mM [10]

(-)-Amosulalol
α1-adrenergic

receptor

Antagonist

Potency (pA2)
8.6 (rat aorta) [11]

(-)-Amosulalol
β1-adrenergic

receptor

Antagonist

Potency (pA2)

7.5 - 8.1 (rat right

ventricle)
[11]

Table 3: Pharmacokinetic Parameters of Amosulalol in
Humans
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Parameter
Intravenous (0.16
mg/kg)

Oral (12.5 - 150 mg) Reference

Peak Plasma

Concentration (Cmax)
- Dose-dependent [2]

Time to Peak

Concentration (Tmax)
- 2 - 4 hours [2]

Elimination Half-life

(t1/2β)
2.8 ± 0.1 hours ~ 5 hours [2]

Area Under the Curve

(AUC)
1.22 ± 0.09 µg·hr/mL Dose-dependent [2]

Systemic

Bioavailability
- ~ 100% [2]

Clearance 8.09 ± 0.54 L/hr - [2]

Volume of Distribution

(Vd)
0.75 ± 0.06 L/kg - [2]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of drugs synthesized from 2-(2-
Methoxyphenoxy)ethylamine and a general experimental workflow.
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Synthesis of Carvedilol Workflow

Starting Materials

Reaction

Purification

Final Product

4-(2,3-epoxypropoxy)carbazole

Nucleophilic Ring Opening

2-(2-Methoxyphenoxy)ethylamine

Aqueous Workup & Extraction

Crude Product

Crystallization / Salt Formation

Carvedilol

Pure Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of Carvedilol.
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Carvedilol Signaling Pathway
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Caption: Dual blockade of adrenergic signaling by Carvedilol.
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Tamsulosin Signaling Pathway

Tamsulosin
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Caption: Selective α1-adrenergic blockade by Tamsulosin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b047019?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b047019?utm_src=pdf-custom-synthesis
https://www.jetir.org/papers/JETIR2003107.pdf
https://pubmed.ncbi.nlm.nih.gov/6478731/
https://pubmed.ncbi.nlm.nih.gov/6478731/
https://www.karlancer.com/api/file/1720366937-AaGU.pdf
https://patents.google.com/patent/US8273918B2/en
https://patents.google.com/patent/US8273918B2/en
https://www.benchchem.com/pdf/The_Discovery_and_Synthesis_of_Tamsulosin_Hydrochloride_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/18306291/
https://patents.google.com/patent/EP1741700B1/en
https://patents.google.com/patent/EP1741700B1/en
https://www.derpharmachemica.com/pharma-chemica/a-new-and-alternate-synthesis-of-carvedilol-an-adrenergic-receptor.pdf
https://connectjournals.com/file_full_text/25044022H_237-242.pdf
https://www.benchchem.com/pdf/In_Vitro_Characterization_of_Amosulalol_s_Adrenergic_Receptor_Affinity_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/2865263/
https://pubmed.ncbi.nlm.nih.gov/2865263/
https://www.benchchem.com/product/b047019#application-of-2-2-methoxyphenoxy-ethylamine-in-drug-discovery
https://www.benchchem.com/product/b047019#application-of-2-2-methoxyphenoxy-ethylamine-in-drug-discovery
https://www.benchchem.com/product/b047019#application-of-2-2-methoxyphenoxy-ethylamine-in-drug-discovery
https://www.benchchem.com/product/b047019#application-of-2-2-methoxyphenoxy-ethylamine-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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